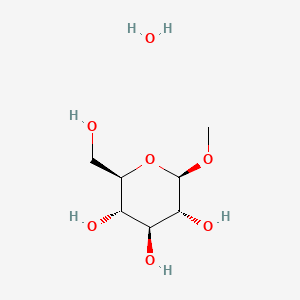

Methyl beta-d-glucopyranoside hemihydrate

Description

Methyl beta-D-glucopyranoside is a natural product found in Rosa laevigata, Pedicularis plicata, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-XUUWZHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883559 | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

709-50-2 | |

| Record name | Methyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl beta-D-glucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Methyl beta-d-glucopyranoside hemihydrate?

An In-Depth Technical Guide to the Chemical Structure of Methyl β-D-Glucopyranoside Hemihydrate

Introduction

In the intricate world of glycoscience, simple molecules often provide the most profound insights. Methyl β-D-glucopyranoside is one such fundamental tool, a non-reducing sugar derivative that serves as a cornerstone for research in carbohydrate chemistry, biochemistry, and drug development. Its structural rigidity, achieved by locking the anomeric carbon with a methyl group, makes it an ideal substrate for studying enzyme kinetics, a model for understanding carbohydrate-protein interactions, and a versatile building block in the synthesis of complex glycoconjugates.[1][2]

This guide focuses specifically on the hemihydrate form of Methyl β-D-glucopyranoside, a crystalline solid that incorporates water into its lattice structure. This seemingly minor addition has significant implications for the compound's stability, conformation, and intermolecular interactions. From the perspective of a senior application scientist, understanding this hydrated structure is not merely an academic exercise; it is critical for ensuring reproducibility in experimental setups, interpreting analytical data correctly, and designing robust synthetic strategies. This document provides a comprehensive exploration of the chemical structure, physicochemical properties, and analytical characterization of Methyl β-D-glucopyranoside hemihydrate, grounded in authoritative crystallographic and spectroscopic data.

Part 1: Core Molecular Identity and Structure

A precise understanding of a molecule begins with its unambiguous identification and a clear picture of its three-dimensional architecture.

Nomenclature and Identification

To ensure clarity and precision in research and development, it is essential to use standardized identifiers for any chemical entity. The key identifiers for Methyl β-D-glucopyranoside and its hemihydrate form are summarized below. Note the distinction in CAS Registry Numbers between the anhydrous and hemihydrate forms, a critical detail for procurement and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [3][4] |

| CAS Number (Hemihydrate) | 7000-27-3 | [3][5] |

| CAS Number (Anhydrous) | 709-50-2 | [6][7] |

| Molecular Formula (Hemihydrate) | C₇H₁₄O₆ · ½H₂O | [8] |

| Molecular Formula (Anhydrous) | C₇H₁₄O₆ | [6][7] |

| Molecular Weight (Hemihydrate) | 203.19 g/mol | |

| Molecular Weight (Anhydrous) | 194.18 g/mol | [5][6] |

| InChI Key | HOVAGTYPODGVJG-XUUWZHRGSA-N | [3] |

| SMILES | CO[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O | [3] |

The Glucopyranoside Core Structure

The foundational structure is the six-membered pyranose ring of D-glucose. The defining feature of Methyl β-D-glucopyranoside is the configuration at the anomeric carbon (C1).

-

β-Anomeric Configuration: The methoxy group (-OCH₃) at C1 is in the equatorial position relative to the chair conformation of the pyranose ring. This is in contrast to its diastereomer, Methyl α-D-glucopyranoside, where the methoxy group is in the axial position. This seemingly subtle difference significantly alters the molecule's overall shape, reactivity, and how it is recognized by enzymes and receptors.[8]

-

Conformational Stability: The chair conformation, with the large hydroxymethyl group (-CH₂OH) and the majority of the hydroxyl groups in equatorial positions, represents the most stable energetic state for the glucopyranose ring.

Caption: 2D representations of Methyl β-D-glucopyranoside.

The Role of the Hemihydrate Water Molecule

The term "hemihydrate" signifies that the crystal lattice contains one molecule of water for every two molecules of Methyl β-D-glucopyranoside.[8] This water is not mere surface moisture; it is an integral part of the crystal's supramolecular architecture.

X-ray crystallography studies have revealed that the water molecules are strategically positioned on twofold symmetry axes within the crystal.[8] They act as critical nodes in an extensive hydrogen-bonding network. Each water molecule is four-coordinated, accepting two hydrogen bonds and donating two hydrogen bonds. This network consists of finite chains of hydrogen bonds that originate at the primary alcohol group (O6-H) of one glucopyranoside molecule and terminate at the ring oxygen (O5) of another. These chains intersect in pairs at the water molecules, creating a highly stable, three-dimensional structure.[8] This robust network is the primary reason for the compound's high crystallinity and stability in solid form.

Caption: Hydrogen bonding network intersecting at the water molecule.

Part 2: Physicochemical and Crystallographic Properties

Quantitative data provides the necessary framework for applying this compound in a laboratory setting.

Summary of Physicochemical Properties

The following table summarizes the key observable properties of Methyl β-D-glucopyranoside hemihydrate, essential for handling, storage, and quality control.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [3][5] |

| Melting Point | 109 – 113 °C | [5] |

| Solubility | Soluble in water | [3][9] |

| Specific Rotation ([α]D²⁰) | -31.0° to -35.0° (c=5, H₂O) |

In-Depth Crystallographic Analysis

The definitive structure of Methyl β-D-glucopyranoside hemihydrate was elucidated by Jeffrey and Takagi through X-ray crystallography.[8] Their work provides precise atomic coordinates and geometric parameters, revealing subtle but significant structural details.

| Crystallographic Parameter | Value | Significance |

| Crystal System | Tetragonal | Describes the basic symmetry of the unit cell. |

| Space Group | P4₁2₁2 | Defines the specific symmetry operations within the crystal. |

| Unit Cell Dimensions | a = b = 7.433 Å, c = 34.154 Å | Dimensions of the repeating unit of the crystal lattice. |

| Glycosidic C1-O1 Bond Length | 1.380 Å | This bond is notably shorter than in the α-anomer, reflecting the different electronic environment of the equatorial vs. axial configuration. |

| Pyranose Ring | More puckered than the α-anomer | The conformation of the six-membered ring is influenced by the anomeric configuration. |

| Primary Alcohol Conformation | gauche-trans | Describes the rotational position of the C6-O6 bond relative to the C5-C4 bond, which influences hydrogen bonding potential. |

The fact that the molecular dimensions differ significantly from the corresponding α-anomer underscores the importance of anomeric configuration on the molecule's ground-state conformation.[8] These precise structural details are invaluable for computational modeling and rational drug design, where even minor geometric variations can dramatically affect binding affinity.

Part 3: Synthesis and Characterization

Verifying the identity and purity of Methyl β-D-glucopyranoside is paramount. This section outlines a standard synthesis and the primary analytical method for structural confirmation.

Synthesis Protocol: The Fischer Glycosidation

The most common method for preparing simple methyl glycosides is the Fischer glycosidation, which involves treating the parent sugar with methanol in the presence of a strong acid catalyst.[10]

Causality Behind the Method:

-

Acid Catalyst (e.g., HCl, H₂SO₄): The reaction requires protonation of the anomeric hydroxyl group of glucose (in its hemiacetal form). This converts the hydroxyl into a good leaving group (H₂O), allowing for nucleophilic attack by methanol.

-

Anhydrous Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards product formation. It must be anhydrous to prevent the competing hydrolysis reaction, which would revert the product back to glucose.

-

Equilibrium and Anomer Control: The reaction proceeds under thermodynamic control, initially forming a mixture of α and β anomers, as well as some furanoside forms. Prolonged heating allows the mixture to equilibrate to the most stable products, the pyranosides. The α-anomer is often kinetically favored but the β-anomer is typically more thermodynamically stable. Separation is achieved via fractional crystallization, as the anomers have different solubilities.[10]

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare a 0.5-1% solution of dry hydrogen chloride (HCl) gas in anhydrous methanol. This should be done in an ice bath to control the exothermic reaction.

-

Reaction Setup: Suspend finely powdered, anhydrous D-glucose in the acidic methanol solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Reflux: Heat the mixture to reflux. The glucose will gradually dissolve as it reacts. The reaction is typically refluxed for 24-72 hours to reach equilibrium.[10]

-

Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding a solid base, such as silver carbonate or sodium bicarbonate, until effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the salt by-product. Concentrate the filtrate under reduced pressure to a thick syrup.

-

Crystallization: The α-anomer is typically less soluble in methanol and will often crystallize first upon cooling.[10] After filtering off the α-anomer, the mother liquor, which is enriched in the β-anomer, can be further concentrated and cooled to induce crystallization of Methyl β-D-glucopyranoside. Seeding with a small crystal may be necessary.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or methanol to obtain the pure β-anomer.

Caption: Workflow for Fischer Glycosidation and anomer separation.

Spectroscopic Characterization Protocol: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and, critically, the anomeric configuration of glycosides in solution.

Self-Validating Protocol for NMR Sample Preparation:

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the crystalline product.

-

Solvent Selection: Use Deuterium Oxide (D₂O) as the solvent. Its use is crucial as it will not obscure the signals from the molecule's protons, and the exchange of the hydroxyl protons (-OH) with deuterium simplifies the spectrum by causing the -OH proton signals to disappear.

-

Dissolution: Dissolve the sample in ~0.6 mL of D₂O directly in a clean, dry vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Validation: The final solution in the NMR tube should be clear and free of any solid particles to ensure spectral quality.

Data Interpretation for Structural Validation:

-

¹H NMR: The key diagnostic signal is the anomeric proton (H1). For a β-glucopyranoside, H1 is axial and coupled to an axial H2. This trans-diaxial arrangement results in a characteristic doublet with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz. The methoxy group (-OCH₃) will appear as a sharp singlet at approximately 3.4-3.6 ppm.

-

¹³C NMR: The chemical shift of the anomeric carbon (C1) is highly diagnostic. For β-pyranosides, the C1 signal typically appears around 103-104 ppm.[11] The α-anomer's C1 signal is found further upfield, around 99-100 ppm. This clear separation provides unambiguous confirmation of the anomeric configuration.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Source |

| C1 (Anomeric) | 104.00 | [11] |

| C2 | 73.99 | [11] |

| C3 | 76.69 | [11] |

| C4 | 70.35 | [11] |

| C5 | 76.71 | [11] |

| C6 | 61.58 | [11] |

| -OCH₃ | 58.00 | [11] |

Conclusion

Methyl β-D-glucopyranoside hemihydrate is more than just a simple derivative of glucose. Its structure is a case study in the elegance of molecular self-assembly, where the precise positioning of a single water molecule per two sugar units dictates the stability and geometry of the entire crystal. The equatorial methoxy group defines its β-configuration, a feature with profound consequences for its biological recognition and chemical reactivity. A thorough understanding of its crystallographic, physicochemical, and spectroscopic properties—from the hydrogen-bonding network created by the water of hydration to the diagnostic coupling constant of its anomeric proton in an NMR spectrum—is indispensable for any researcher, scientist, or drug development professional aiming to utilize this compound with precision and reproducibility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl-beta-D-glucopyranoside hemihydrate | Benchchem [benchchem.com]

- 3. Methyl-beta-D-glucopyranoside hemihydrate, 99% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl-β-D-glucopyranoside hemihydrate | CAS#:7000-27-3 | Chemsrc [chemsrc.com]

- 6. Methyl beta-D-Glucopyranoside Hemihydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. β-D-Glucopyranoside, methyl [webbook.nist.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Page loading... [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. academic.oup.com [academic.oup.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Methyl β-d-glucopyranoside Hemihydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of methyl β-d-glucopyranoside, culminating in its isolation as a stable hemihydrate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from the mechanistic nuances of the Fischer glycosidation to the thermodynamic rationale governing purification by recrystallization. We present detailed, step-by-step protocols for synthesis using a modern, heterogeneous acid catalyst, subsequent purification, and rigorous characterization. The guide is structured to empower researchers with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific applications, ensuring the production of high-purity material essential for downstream research and development.

Introduction: The Role and Challenge of a Simple Glycoside

Methyl β-d-glucopyranoside is a deceptively simple molecule with significant utility in biochemical and pharmaceutical research. As a non-metabolizable analog of glucose, it serves as a crucial tool in studying glucose transport and metabolism. Its derivatives are widely used in the synthesis of surfactants, liquid crystals, and as building blocks for more complex carbohydrate-based therapeutics.[1]

The primary synthetic route, the Fischer glycosidation, is a classic acid-catalyzed reaction between glucose and an alcohol.[2] While straightforward in principle, the reaction presents a significant challenge: controlling stereochemistry at the anomeric carbon (C1). The reaction yields a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides).[2][3] Achieving high purity of the desired β-pyranoside anomer requires a deep understanding of reaction equilibria and purification science. This guide focuses on a robust method to synthesize and selectively isolate the thermodynamically favored β-anomer as its crystalline hemihydrate.

Synthesis via Heterogeneous Fischer Glycosidation

The traditional Fischer glycosidation uses strong mineral acids like HCl. While effective, this approach complicates the work-up, requiring neutralization that introduces salts, which must then be removed. A more elegant and modern approach utilizes a strongly acidic ion-exchange resin, such as Amberlite IR-120 (H⁺ form). This heterogeneous catalyst is easily removed by simple filtration, streamlining the entire process.[4]

Principle and Mechanism

The Fischer glycosidation proceeds through a series of equilibrium steps.[5] The reaction is initiated by protonation of the anomeric hydroxyl group of glucose, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. Methanol, acting as both solvent and nucleophile, attacks this electrophilic center from either the axial or equatorial face, leading to the formation of the α- and β-glycosides, respectively.

Initially, the reaction favors the formation of furanoside (five-membered ring) forms as the kinetic products. However, with prolonged reaction times, the system equilibrates to the thermodynamically more stable pyranoside (six-membered ring) products.[3] The β-anomer is generally the more stable pyranoside due to all bulky substituents occupying equatorial positions, minimizing steric strain.

Detailed Experimental Protocol: Synthesis

This protocol is designed for a laboratory scale synthesis yielding a crude mixture enriched in the desired β-anomer.

Materials & Reagents:

| Reagent/Material | Grade | Quantity | Supplier Example |

| D-Glucose (anhydrous) | ACS Reagent, ≥99% | 50.0 g | Sigma-Aldrich |

| Methanol (anhydrous) | ACS Reagent, ≥99.8% | 500 mL | Fisher Scientific |

| Amberlite® IR-120 (H⁺ form) | Ion-Exchange Resin | 25 g | Sigma-Aldrich |

| Sodium Bicarbonate | ACS Reagent | As needed | VWR |

| Celite® 545 | Filter Aid | As needed | Sigma-Aldrich |

Procedure:

-

Catalyst Preparation: Wash the Amberlite® resin with 100 mL of anhydrous methanol in a Büchner funnel to remove any residual water.

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of anhydrous methanol and the washed Amberlite® resin.

-

Initiation: Begin stirring and add 50.0 g of anhydrous D-glucose to the flask. The glucose will not fully dissolve initially.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours (Mobile phase: 9:1 Ethyl Acetate:Methanol). The starting glucose (Rf ≈ 0.1) will be converted to the methyl glucoside products (Rf ≈ 0.4-0.5). Continue refluxing for 18-24 hours to ensure the reaction reaches thermodynamic equilibrium, maximizing the β-anomer yield.

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlite® resin by vacuum filtration through a coarse-sintered glass funnel. Wash the retained resin with three 50 mL portions of methanol, combining the filtrates.

-

Neutralization & Concentration: Add a small amount of sodium bicarbonate to the combined filtrate to neutralize any leached acidic residues. Stir for 15 minutes and then filter through a pad of Celite® to remove the bicarbonate and any fine particulates. Concentrate the clear, colorless filtrate on a rotary evaporator at 40°C to obtain a thick, colorless syrup (the crude product).

Workflow Visualization

Purification by Selective Recrystallization

The crude product is a mixture of α- and β-methyl glucopyranosides. The key to purification lies in the differential solubility of these anomers. The β-anomer is significantly less soluble than the α-anomer in moderately polar solvents like ethanol, allowing for its selective crystallization.

Rationale for Solvent Choice

Ethanol is an excellent choice for this recrystallization. It is a good solvent for both anomers when hot, but upon cooling, its capacity to solvate the more ordered crystal lattice of the β-anomer drops significantly, leading to its precipitation while the α-anomer remains largely in solution. The addition of a small amount of water is critical for the formation of the stable hemihydrate crystalline form.

Detailed Experimental Protocol: Purification

-

Dissolution: Transfer the crude syrup to a 500 mL Erlenmeyer flask. Add approximately 150 mL of 95% ethanol.

-

Heating: Gently heat the mixture on a hot plate with stirring until the syrup completely dissolves. Avoid boiling if possible. If the syrup does not dissolve completely, add small aliquots of 95% ethanol until a clear solution is achieved.

-

Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin within an hour. For optimal crystal growth and purity, do not disturb the flask during this initial cooling phase.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath (or refrigerator at 4°C) for at least 4 hours (preferably overnight) to maximize crystal precipitation.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with two 30 mL portions of cold 95% ethanol to remove any residual mother liquor containing the soluble α-anomer.

-

Drying: Dry the crystals in a vacuum oven at 40-50°C for 12 hours or until a constant weight is achieved. The final product is methyl β-d-glucopyranoside as a stable hemihydrate.

Purification Logic Diagram

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final product.

| Test | Specification | Rationale |

| Appearance | White crystalline powder | Confirms basic purity and correct crystalline form. |

| Melting Point | 108 - 111 °C[6][7] | A sharp melting point range indicates high purity. The hemihydrate melts in this range. |

| Purity (HPLC) | ≥99% | Quantifies the purity and confirms the absence of the α-anomer and other impurities. |

| Specific Rotation [α]D | -36° to -34° (c=4 in H₂O)[8] | Confirms the correct stereochemistry (β-anomer) and enantiomeric purity. |

| ¹H NMR | Conforms to structure | Provides definitive structural confirmation. The anomeric proton (H-1) for the β-anomer appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) around 4.2-4.3 ppm, confirming the trans-diaxial relationship with H-2. |

| Water Content (Karl Fischer) | ~4.4% | Confirms the presence of one molecule of water for every two molecules of the glycoside (hemihydrate form). |

The Hemihydrate Form: Formation and Stability

The term "hemihydrate" indicates the presence of one water molecule for every two molecules of methyl β-d-glucopyranoside in the crystal lattice. This occurs during crystallization from aqueous solvent systems like 95% ethanol.[9] The water molecule plays a crucial role in stabilizing the crystal structure through hydrogen bonding. The hemihydrate is the thermodynamically stable and commercially available form of this compound. For storage, it should be kept in a well-sealed container at room temperature to prevent moisture loss or absorption.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis and purification of high-purity methyl β-d-glucopyranoside hemihydrate. By employing a heterogeneous acid catalyst, the synthesis is simplified, and through controlled recrystallization, the desired β-anomer is selectively isolated. The provided protocols and analytical benchmarks serve as a robust framework for researchers requiring this essential carbohydrate building block for their scientific endeavors. Adherence to these principles and techniques will ensure a consistent and high-quality supply of this valuable compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL BETA-D-GLUCOPYRANOSIDE CAS#: 709-50-2 [m.chemicalbook.com]

- 8. 甲基 β- D -吡喃葡萄糖苷 ≥99% (HPLC and GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl-β-D-glucopyranoside hemihydrate | CAS#:7000-27-3 | Chemsrc [chemsrc.com]

Physical and chemical properties of Methyl beta-d-glucopyranoside hemihydrate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl β-D-Glucopyranoside Hemihydrate

Abstract

Methyl β-D-glucopyranoside is a monosaccharide derivative widely employed in biochemical research, organic synthesis, and pharmaceutical development.[1][2] Its key structural feature—the methylation of the anomeric hydroxyl group in the beta configuration—imparts significant chemical stability, rendering it a non-reducing sugar and a valuable tool for studying carbohydrate-protein interactions and enzymatic processes without the interference of anomeric reactivity.[2] This guide provides a comprehensive overview of the physical and chemical properties of its common commercial form, the hemihydrate. It details essential identification parameters, physical constants, chemical reactivity, and stability profiles. Furthermore, this document furnishes field-proven experimental protocols for the characterization and quality assessment of the compound, designed to ensure its suitability for high-stakes research and development applications.

Introduction and Significance

Methyl β-D-glucopyranoside is a glycoside formed by the condensation of glucose with methanol. The resulting methyl ether at the anomeric carbon (C-1) locks the pyranose ring in the chair conformation and prevents mutarotation—the equilibrium between α and β anomers that occurs in reducing sugars.[2] This structural lock is of paramount importance to researchers. It allows the molecule to act as a stable, metabolically resistant analog of glucose, making it an ideal substrate or inhibitor for studying enzymes like glucosidases and a model compound for investigating glycosylation reactions.[3] In drug development, it can serve as a crucial building block for synthesizing more complex carbohydrate-based therapeutics or as an excipient to improve the solubility and stability of active pharmaceutical ingredients.[1] The hemihydrate form incorporates water into its crystal lattice, a factor critical to understanding its solid-state properties.

References

Solubility Profile of Methyl β-D-Glucopyranoside Hemihydrate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide for Researchers

Executive Summary

Methyl β-D-glucopyranoside is a widely utilized carbohydrate in pharmaceutical and biotechnological research, serving as a stable, non-metabolizable analog of glucose and a fundamental building block in the synthesis of more complex glycosides. Its hemihydrate crystalline form presents specific physicochemical properties that are critical for its application, particularly its solubility, which dictates its behavior in formulation, cell culture, and enzymatic assays. This guide provides a comprehensive analysis of the solubility of methyl β-D-glucopyranoside hemihydrate in various solvents, grounded in fundamental chemical principles and supported by available empirical data. We delve into the molecular basis of its solubility, present quantitative data, detail a robust experimental protocol for its determination, and discuss the key factors influencing its dissolution.

Introduction to Methyl β-D-Glucopyranoside Hemihydrate

Methyl β-D-glucopyranoside (CAS No: 709-50-2 for anhydrous, 7000-27-3 for hemihydrate) is a monosaccharide derivative where the anomeric hydroxyl group of β-D-glucose is replaced by a methoxy group.[1][2] This modification blocks the pyranose ring from opening, preventing mutarotation and rendering the molecule resistant to glycolysis. The hemihydrate form incorporates water molecules into its crystal lattice, which plays a crucial role in its stability and solubility characteristics.

Key Physicochemical Properties:

Understanding the solubility of this compound is paramount for its effective use. In drug formulation, solubility impacts bioavailability and delivery mechanisms.[5] In biochemical assays, achieving the desired concentration without precipitation is essential for accurate and reproducible results.

The Molecular Basis of Solubility: A Deep Dive

The solubility of methyl β-D-glucopyranoside hemihydrate is fundamentally governed by its molecular structure, which is rich in polar functional groups capable of forming extensive hydrogen bonds.

2.1 The Role of Polarity and Hydrogen Bonding

The molecule's high solubility in polar solvents, particularly water, is attributable to the presence of four hydroxyl (-OH) groups and a ring oxygen atom. These groups can act as both hydrogen bond donors and acceptors, allowing the molecule to integrate seamlessly into the hydrogen-bonding network of protic solvents like water and alcohols. The general solubility of glycosides in water is enhanced by the sugar moiety for this reason.[6]

The methoxy (-OCH₃) group at the anomeric (C1) position is equatorial in the β-anomer. This spatial arrangement is significant as it allows the oxygen atom of the methoxy group to readily participate in hydrogen bonding, further contributing to the molecule's stabilization in a polar solvent matrix.

Caption: Hydrogen bonding potential of Methyl β-D-glucopyranoside.

2.2 Impact of the Hemihydrate Form

The presence of water within the crystal lattice (hemihydrate) signifies that strong intermolecular interactions with water are already established in the solid state. This can lower the energetic barrier to dissolution in aqueous media, as the initial step of solvating the crystal surface is facilitated by these pre-existing water molecules.

Quantitative Solubility Profile

The solubility of a compound is a quantitative measure of the maximum amount of that compound that can dissolve in a given amount of solvent at a specified temperature. The data below is compiled from various chemical supplier specifications and databases.

Table 1: Solubility of Methyl β-D-Glucopyranoside Hemihydrate in Various Solvents

| Solvent | Chemical Formula | Polarity Type | Quantitative Solubility | Source(s) |

| Water | H₂O | Polar Protic | 100 mg/mL (clear, colorless solution) | [2][7][8] |

| Methanol | CH₃OH | Polar Protic | 100 mg/mL (clear, colorless solution) | [7] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available; expected to be soluble. | |

| DMSO | (CH₃)₂SO | Polar Aprotic | Data not available; expected to be soluble. | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available; likely sparingly soluble. | |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble. | [6] |

Expert Insights on Data Gaps: While precise quantitative data for solvents other than water and methanol are not readily available in public-domain literature, we can make scientifically sound predictions based on chemical principles. The high polarity and hydrogen bonding capacity of the molecule suggest good solubility in other polar protic solvents like ethanol and polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Its solubility is expected to decrease significantly in solvents of lower polarity like acetone and it will be practically insoluble in nonpolar solvents such as hexane, toluene, or diethyl ether, a general characteristic of glycosides.[6]

Key Factors Influencing Solubility

4.1 Effect of Temperature

For most solid solutes, solubility increases with temperature. This holds true for glycosides. An increase in temperature provides greater kinetic energy to the solvent molecules, enhancing their ability to break apart the solute's crystal lattice and solvate the individual molecules.[9] Studies on the closely related methyl α-D-glucopyranoside have demonstrated a clear positive correlation between temperature and solubility in methanol.[10] Therefore, it is expected that the solubility of methyl β-D-glucopyranoside hemihydrate in water, methanol, and other polar solvents will increase upon heating. This property can be leveraged to create supersaturated stock solutions, though care must be taken to ensure stability upon cooling.

4.2 Effect of pH

The solubility of a compound is significantly affected by pH only if the molecule can be ionized (i.e., if it contains acidic or basic functional groups). Methyl β-D-glucopyranoside is a neutral, non-ionizable molecule. The hydroxyl groups are not acidic enough to be deprotonated, and the ether linkages are not basic enough to be protonated within the typical aqueous pH range of 2-12.

Therefore, its solubility is independent of pH . For ionic compounds with basic anions, solubility increases as the pH is decreased; however, for compounds like this with anions of negligible basicity, solubility is unaffected by pH changes.[11] This stability across a wide pH range is a significant advantage in formulating buffers and media for biological experiments.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility, a standardized protocol for determining thermodynamic (equilibrium) solubility is essential. The Shake-Flask Method is the gold-standard and most reliable technique.

Objective: To determine the equilibrium solubility of methyl β-D-glucopyranoside hemihydrate in a given solvent at a controlled temperature.

Materials:

-

Methyl β-D-glucopyranoside hemihydrate (≥99% purity)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, HPLC-ELSD, or a validated UV-Vis method if a chromophore were present)

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: To each of three separate glass vials, add an excess amount of methyl β-D-glucopyranoside hemihydrate. An "excess" ensures that a saturated solution is formed with solid remaining. For a solvent where solubility is expected to be ~100 mg/mL, adding 200 mg to 1 mL of solvent would be a reasonable starting point.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. For carbohydrates, 24 to 48 hours is recommended to ensure the dissolution/precipitation equilibrium is fully established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particles that could otherwise dissolve during dilution and artificially inflate the result.

-

Dilution: Accurately perform a series of dilutions on the clear filtrate using the same solvent to bring the concentration into the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method. For a non-chromophoric compound like this, High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or an Evaporative Light Scattering Detector (HPLC-ELSD) is appropriate.

-

Calculation: Determine the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The average and standard deviation of the three replicates should be reported as the final solubility value.

Conclusion

Methyl β-D-glucopyranoside hemihydrate exhibits high solubility in polar protic solvents like water and methanol, a direct consequence of its extensive hydrogen bonding capabilities. Its solubility is expected to be robust across a wide physiological pH range but will generally increase with temperature. While quantitative data in other organic solvents is sparse, its solubility profile can be reliably predicted based on fundamental principles of polarity. The standardized shake-flask protocol provided herein offers a self-validating system for researchers to generate reliable and reproducible solubility data, which is indispensable for advancing research and development in the pharmaceutical and life sciences.

References

- 1. Methylglucoside - Wikipedia [en.wikipedia.org]

- 2. METHYL BETA-D-GLUCOPYRANOSIDE HEMIHYDRATE | 7000-27-3 [amp.chemicalbook.com]

- 3. Methyl-beta-D-glucopyranoside hemihydrate, 99% 25 g | Request for Quote [thermofisher.com]

- 4. Methyl beta-D-Glucopyranoside | 709-50-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Methyl b- D -glucopyranoside = 99 HPLC and GC 709-50-2 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. jeslyee.com [jeslyee.com]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Biological Activity of Methyl β-D-glucopyranoside Hemihydrate

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fundamental chemical probes is paramount. Methyl β-D-glucopyranoside hemihydrate, a seemingly simple derivative of glucose, serves as a versatile tool in glycoscience, offering insights into enzymatic processes, cellular transport, and microbial communication. This guide provides a comprehensive overview of its known biological activities, supported by experimental evidence and detailed protocols, to empower researchers in leveraging this compound for their scientific inquiries.

Introduction: The Structural Significance and Utility of Methyl β-D-glucopyranoside

Methyl β-D-glucopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of glucose is replaced by a methoxy group in the beta configuration.[1][2] This seemingly minor modification has profound implications for its chemical and biological properties. The glycosidic bond locks the molecule in its pyranose ring form, preventing mutarotation, the process where the anomeric carbon interconverts between α and β configurations in solution. This structural rigidity makes methyl β-D-glucopyranoside an excellent and stable probe for studying carbohydrate-protein interactions and enzymatic reactions.[3] The hemihydrate form indicates the incorporation of half a water molecule per molecule of the glucoside in its crystalline structure.

| Property | Value |

| Molecular Formula | C₇H₁₄O₆ · 0.5H₂O |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 7000-27-3 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Enzymatic Hydrolysis by β-Glucosidases: A Fundamental Substrate

A primary and well-characterized biological activity of methyl β-D-glucopyranoside is its role as a substrate for β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitous in nature and play critical roles in the breakdown of β-glycosidic bonds in various biological processes, including cellulose degradation, glycolipid metabolism, and activation of phytohormones.[4]

Mechanism of Action and Kinetic Insights

Sweet almond β-glucosidase, a retaining family 1 glycohydrolase, demonstrates remarkable efficiency in hydrolyzing methyl β-D-glucopyranoside. The enzyme-catalyzed hydrolysis is approximately 4 x 10¹⁵ times faster than the spontaneous hydrolysis at 25°C.[5] The reaction mechanism involves a pre-equilibrium protonation of the glycosidic oxygen of the bound substrate, followed by the rate-limiting cleavage of the glycosidic bond.[5]

Kinetic studies have provided valuable data on the interaction between β-glucosidases and methyl β-D-glucopyranoside. For instance, the pH-independent kcat/Km for sweet almond β-glucosidase with this substrate is 28 M⁻¹s⁻¹.[5] The Michaelis-Menten constant (Km) for various β-glucosidases with their substrates typically falls in the range of 1 mM or less.[4]

Experimental Protocol: β-Glucosidase Activity Assay

This protocol outlines a general method for determining β-glucosidase activity using methyl β-D-glucopyranoside as a substrate. The released glucose can be quantified using a variety of commercially available glucose oxidase-peroxidase (GOPOD) assay kits.

Materials:

-

β-Glucosidase enzyme solution

-

Methyl β-D-glucopyranoside hemihydrate

-

50 mM Sodium acetate buffer (pH 5.0)

-

Glucose oxidase-peroxidase (GOPOD) reagent

-

Glucose standard solutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of methyl β-D-glucopyranoside (e.g., 10 mM) in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Preparation: Prepare a series of dilutions of the β-glucosidase enzyme solution in the same buffer.

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of the enzyme dilution to each well.

-

To initiate the reaction, add 50 µL of the methyl β-D-glucopyranoside stock solution to each well.

-

Include a substrate blank (buffer instead of enzyme) and an enzyme blank (buffer instead of substrate).

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding a suitable reagent, such as by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution like sodium carbonate if a chromogenic substrate were used. For glucose detection, heat inactivation is preferred.

-

Glucose Quantification:

-

Add 200 µL of GOPOD reagent to each well.

-

Incubate at 37°C for 15-30 minutes, or as recommended by the kit manufacturer, to allow for color development.

-

Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the glucose standard solutions.

-

Determine the concentration of glucose produced in each sample well by interpolating from the standard curve.

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.

-

Interaction with Glucose Transporters: A Non-Metabolizable Probe

Methyl β-D-glucopyranoside and its α-anomer are valuable tools for studying glucose transport across cell membranes. Due to the methyl group at the anomeric carbon, these compounds are generally not metabolized by cells, allowing for the specific investigation of transport processes without the confounding effects of downstream metabolic pathways.[6][7]

Sodium-Dependent Glucose Transporter (SGLT) Interaction

Studies have shown that both α- and β-anomers of methyl-D-glucoside are transported by the human sodium-dependent glucose transporter 1 (SGLT1).[8][9] SGLT1 is a key protein responsible for the uptake of glucose and galactose from the intestine and their reabsorption in the kidneys. The transport of methyl-D-glucosides by SGLT1 has been demonstrated in Xenopus oocytes expressing the human SGLT1 transporter, where both anomers showed similar maximal transport rates and apparent Michaelis-Menten constants.[8][9]

The β-anomer has been observed to accumulate to a higher extent in the kidneys compared to the α-anomer, suggesting a slower basolateral efflux from the tubular cells for the β-form.[8][9] Importantly, these methyl-D-glucosides are not transported by the sodium-independent glucose transporter GLUT1, highlighting their selectivity for SGLTs.[8][9]

Experimental Protocol: SGLT1 Transport Assay in Cultured Cells

This protocol describes a method for measuring the uptake of radiolabeled methyl α-D-glucopyranoside ([¹⁴C]AMG), a commonly used non-metabolizable substrate, in cells stably expressing human SGLT1.

Materials:

-

CHO Flp-In cells stably transfected with pcDNA5-SGLT1

-

Culture medium (e.g., Ham's F12 with hygromycin)

-

Krebs-Ringer-Henseleit (KRH) buffer with and without NaCl

-

[¹⁴C]-methyl-α-D-glucopyranoside ([¹⁴C]AMG)

-

Phlorizin (SGLT inhibitor)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Seed the SGLT1-expressing CHO cells in a 96-well plate and grow to confluence.

-

Pre-incubation:

-

Wash the cells twice with Na⁺-free KRH buffer.

-

Pre-incubate the cells in Na⁺-free KRH buffer for 20 minutes at 37°C to deplete intracellular Na⁺.

-

-

Uptake Assay:

-

To measure Na⁺-dependent uptake, add KRH buffer containing NaCl and [¹⁴C]AMG to the cells.

-

To measure Na⁺-independent uptake (background), add Na⁺-free KRH buffer containing [¹⁴C]AMG.

-

To determine inhibitor effects, pre-incubate cells with phlorizin before adding the uptake buffer containing the inhibitor and [¹⁴C]AMG.

-

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes).

-

Termination of Uptake:

-

Rapidly wash the cells three times with ice-cold Na⁺-free KRH buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the counts from the Na⁺-independent uptake wells from the Na⁺-dependent uptake wells to determine the specific SGLT1-mediated transport.

-

Normalize the data to the protein concentration in each well.

-

Calculate the inhibition percentage for the inhibitor-treated wells compared to the control.

-

Interaction with Lectins: Probing Carbohydrate-Binding Specificity

Lectins are proteins that bind specifically to carbohydrates and are involved in a wide array of biological processes, including cell-cell recognition, adhesion, and signaling. Methyl β-D-glucopyranoside, along with its α-anomer, serves as a valuable ligand for studying the binding specificity of certain lectins, particularly those that recognize glucose and mannose residues.

Binding to Concanavalin A

Concanavalin A (ConA) is a well-studied lectin with a binding site that accommodates α-D-mannopyranosyl and α-D-glucopyranosyl residues. While ConA shows a preference for the α-anomers, theoretical studies suggest that methyl β-D-glucopyranoside can also bind to ConA, albeit in different modes compared to the α-anomer.[10] The interaction of ConA with cell surface carbohydrates can lead to cell agglutination, a process that can be inhibited by competing monosaccharides like α-methyl-D-glucopyranoside.[11] The binding of saccharides to ConA is a metal-dependent process, requiring the presence of both a transition metal ion and Ca²⁺.[6]

Potential as a Quorum Sensing Inhibitor

Recent research has begun to explore the potential of various natural compounds to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation.[12][13][14] While research in this area is still emerging, one study identified methyl-β-D-glucopyranoside as a constituent of a plant extract with anti-quorum sensing activity. Further investigation is needed to elucidate the specific role and mechanism of methyl β-D-glucopyranoside in QS inhibition.

Conclusion and Future Perspectives

Methyl β-D-glucopyranoside hemihydrate is more than just a simple sugar derivative; it is a powerful tool in the arsenal of researchers studying fundamental biological processes. Its utility as a specific substrate for β-glucosidases, a non-metabolizable probe for glucose transporters, and a ligand for studying lectin interactions is well-established. Emerging evidence also points towards its potential role in modulating bacterial communication. As research continues to unravel the complexities of the glycome, the applications of this versatile molecule are poised to expand, offering new avenues for discovery in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. β-D-Glucopyranoside, methyl [webbook.nist.gov]

- 3. Interactions of saccharides with concanavalin A. Mechanism of binding of alpha- and beta-methyl D-glucopyranoside to concanavalin A as determined by 13C nuclear magnetic resonance. | Semantic Scholar [semanticscholar.org]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-binding sites of concanavalin A and their role in the binding of α-methyl d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A--a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of the carbohydrate-binding protein concanavalin A with normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Pseudomonas aeruginosa quorum sensing by methyl gallate from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl β-D-glucopyranoside Hemihydrate

Introduction: A Versatile Probe in Glycoscience

Methyl β-D-glucopyranoside hemihydrate is a monosaccharide derivative that has carved a significant niche in biochemical and microbiological research. As a stable, non-metabolizable analog of glucose, it serves as an invaluable tool for dissecting complex biological processes involving carbohydrates.[1] This guide provides an in-depth exploration of the mechanisms of action of Methyl β-D-glucopyranoside hemihydrate, tailored for researchers, scientists, and drug development professionals. We will delve into its role as an enzymatic substrate, a modulator of bacterial communication, and a molecular probe for studying carbohydrate-protein interactions, supported by experimental evidence and protocols.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount to appreciating its biological interactions.

| Property | Value | Reference |

| CAS Number | 709-50-2 | [2][3] |

| Molecular Formula | C₇H₁₄O₆ | [2][4][5] |

| Molecular Weight | 194.18 g/mol | [3][4][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [6] |

| Optical Rotation | [α]D -36 to -34° (c = 4% in water) | [6] |

The key structural feature of Methyl β-D-glucopyranoside is the methyl group at the anomeric carbon in the beta configuration. This glycosidic bond is stable to hydrolysis under neutral conditions and, crucially, prevents the pyranose ring from opening to its linear aldehyde form. This makes it a non-reducing sugar, a property that is central to its utility as a stable molecular probe in biological systems.

Mechanism of Action I: A Substrate for β-Glucosidases

One of the primary and most well-characterized roles of Methyl β-D-glucopyranoside is as a substrate for β-glucosidases, a class of enzymes that hydrolyze terminal, non-reducing β-D-glucose residues from the end of oligosaccharides and glycosides.

The enzymatic hydrolysis of Methyl β-D-glucopyranoside by sweet almond β-glucosidase is a classic example. The reaction proceeds via a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen of the bound substrate, followed by the rate-limiting cleavage of the glycosidic bond. This enzymatic catalysis is remarkably efficient, proceeding approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis at 25°C.

Experimental Protocol: β-Glucosidase Activity Assay

This protocol outlines a general method for determining β-glucosidase activity using a chromogenic substrate, which can be adapted for competitive inhibition studies with Methyl β-D-glucopyranoside.

-

Reagent Preparation:

-

Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

-

Substrate Stock Solution: 10 mM p-nitrophenyl-β-D-glucopyranoside (pNPG) in assay buffer.

-

Stop Solution: 1 M sodium carbonate (Na₂CO₃).

-

Enzyme Solution: A purified or crude extract containing β-glucosidase, diluted in assay buffer to a suitable concentration.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a 96-well plate, combine 50 µL of enzyme solution with 50 µL of assay buffer.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 100 µL of pre-warmed substrate stock solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer or microplate reader.

-

A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the enzyme activity in units (µmol of product released per minute) based on the standard curve.

-

Logical Framework for β-Glucosidase Hydrolysis

Caption: Stepwise mechanism of Methyl β-D-glucopyranoside hydrolysis by β-glucosidase.

Mechanism of Action II: Quorum Sensing Inhibition

A compelling area of research is the role of Methyl β-D-glucopyranoside as an inhibitor of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate collective behaviors such as virulence and biofilm formation.[7]

Methyl β-D-glucopyranoside has been shown to exhibit anti-QS activity against Chromobacterium violaceum, a model organism for studying QS.[7] The mechanism of inhibition is competitive antagonism of the autoinducer receptor. C. violaceum uses N-hexanoyl-L-homoserine lactone (N-HHL) as its autoinducer, which binds to the LuxR-type transcriptional regulator, CviR.[8] Methyl β-D-glucopyranoside competes with N-HHL for binding to CviR, thereby preventing the activation of QS-dependent gene expression, such as the production of the purple pigment violacein.[7] This inhibitory effect is specific to the β-anomer, as Methyl α-D-glucopyranoside does not show the same activity.[7]

Experimental Protocol: Quorum Sensing Inhibition Assay (Chromobacterium violaceum CV026)

This protocol describes a qualitative and semi-quantitative method to assess the anti-QS activity of Methyl β-D-glucopyranoside.

-

Materials:

-

Chromobacterium violaceum CV026 (a mutant that requires an exogenous source of N-HHL to produce violacein).

-

Luria-Bertani (LB) agar plates.

-

Stock solution of N-HHL in a suitable solvent (e.g., acetonitrile).

-

Stock solution of Methyl β-D-glucopyranoside hemihydrate in sterile water.

-

-

Assay Procedure:

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading a liquid culture evenly over the surface.

-

Allow the plate to dry.

-

In the center of the plate, place a sterile paper disc impregnated with a known amount of N-HHL (e.g., 10 µL of a 10 µM solution).

-

Place sterile paper discs impregnated with different concentrations of Methyl β-D-glucopyranoside at a distance from the central disc.

-

Incubate the plate at 30°C for 24-48 hours.

-

-

Interpretation of Results:

-

A purple ring will form around the central N-HHL disc, indicating the induction of violacein production.

-

Inhibition of QS by Methyl β-D-glucopyranoside will be observed as a zone of colorless bacterial growth where the compound has diffused and prevented violacein production. The diameter of this zone of inhibition can be measured to semi-quantify the inhibitory activity.

-

Logical Flow of Quorum Sensing Inhibition

Caption: Competitive inhibition of a LuxR-type receptor by Methyl β-D-glucopyranoside.

Mechanism of Action III: A Molecular Probe for Lectin Binding

Lectins are carbohydrate-binding proteins that play crucial roles in cell recognition, adhesion, and signaling. Due to its structural rigidity and resemblance to a terminal glucose residue, Methyl β-D-glucopyranoside is an excellent tool for studying lectin-carbohydrate interactions.

Its binding to various lectins, such as Concanavalin A, has been characterized using techniques like temperature-jump relaxation kinetics. These studies have revealed that the binding occurs in a single bimolecular step. The differences in affinity of various saccharides for a particular lectin are often due to differences in their dissociation rate constants rather than their association rate constants.

Effects on Mammalian Cells: An Area of Limited Direct Evidence

A comprehensive review of the current literature reveals a notable lack of direct evidence for significant, specific mechanisms of action of Methyl β-D-glucopyranoside hemihydrate on mammalian cells. It is generally considered to be non-toxic and not metabolized by mammalian cells.[1] This inertness is a key reason for its use as a control or probe in various biological assays.

It is crucial to distinguish Methyl β-D-glucopyranoside from Methyl-β-cyclodextrin, a cyclic oligosaccharide that is widely used to manipulate cholesterol levels in cell membranes and has profound effects on cellular signaling and structure. The search results for the cellular effects of "methyl beta glucoside" are often confounded by studies on this distinct molecule.

While some derivatives of methyl glucopyranosides have been shown to possess biological activities such as anti-inflammatory or anti-cancer effects, these properties are attributed to the aglycone or other modifications to the glucopyranoside ring, rather than the Methyl β-D-glucopyranoside moiety itself.[9][10]

Conclusion: A Multifaceted Tool in Scientific Research

Methyl β-D-glucopyranoside hemihydrate is a compound with a well-defined set of mechanisms of action that make it a cornerstone in glycoscience research. Its utility stems from its structural simplicity and stability, allowing for the precise investigation of enzymatic reactions, the competitive inhibition of bacterial communication pathways, and the elucidation of carbohydrate-protein interactions. While its direct effects on mammalian cells appear to be minimal, its value as a non-perturbing probe and a building block for more complex glycoconjugates is firmly established. Future research may further uncover its potential as a scaffold for the development of novel anti-infective agents that target bacterial quorum sensing.

References

- 1. glycodepot.com [glycodepot.com]

- 2. β-D-Glucopyranoside, methyl [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-D-Glucopyranoside, methyl [webbook.nist.gov]

- 6. Methyl b- D -glucopyranoside = 99 HPLC and GC 709-50-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Beneficial Effects of Methylnissolin-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl β-D-glucopyranoside Hemihydrate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl β-D-glucopyranoside Hemihydrate, from its historical discovery rooted in the foundational work of Emil Fischer to its modern applications in scientific research and drug development. We will delve into its synthesis, physicochemical properties, and its role as a valuable tool in glycobiology and beyond.

Historical Context: The Dawn of Glycoside Synthesis

The story of Methyl β-D-glucopyranoside is intrinsically linked to the pioneering work of the German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his investigations into sugar and purine chemistry.[1] In the 1890s, Fischer developed a method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[2][3] This reaction, now known as Fischer glycosylation, was a landmark achievement that opened the door to the systematic study of carbohydrates and their derivatives.[4][5]

Fischer's initial experiments involved reacting D-glucose with methanol in the presence of hydrochloric acid, which resulted in a mixture of anomeric methyl glucosides.[1][6] The formation of these glycosides was crucial evidence that sugars exist in cyclic hemiacetal forms rather than solely as open-chain structures.[7] While Fischer's work laid the foundation, the specific isolation and characterization of the β-anomer and its subsequent crystallization as a hemihydrate were the results of continued research in the field, building upon his groundbreaking synthesis.

Synthesis and Purification of Methyl β-D-glucopyranoside Hemihydrate

The synthesis of methyl β-D-glucopyranoside is primarily achieved through the Fischer glycosylation of D-glucose. This reaction typically yields a mixture of the α- and β-anomers in both pyranose and furanose forms, with the thermodynamically more stable α-pyranoside often being the major product under prolonged reaction times.[2][3] The β-anomer is then isolated from the reaction mixture.

Experimental Protocol: Fischer Glycosylation of D-Glucose

This protocol outlines the synthesis of methyl glucoside anomers, from which Methyl β-D-glucopyranoside is isolated.

Materials:

-

Anhydrous D-glucose

-

Anhydrous methanol

-

Concentrated sulfuric acid or dry hydrogen chloride gas

-

Sodium carbonate or other suitable base for neutralization

-

Activated carbon (for decolorization, if necessary)

-

Distilled water

Procedure:

-

Preparation of Acidic Methanol: Prepare a solution of 0.5-1% (w/w) anhydrous hydrogen chloride or sulfuric acid in anhydrous methanol. This is a critical step, and moisture should be rigorously excluded to maximize yield.[6] The reaction between glucose and methanol produces water, which can hydrolyze the formed glucoside back to the starting materials, thus reducing the yield.[4]

-

Reaction: Suspend finely powdered anhydrous D-glucose in the acidic methanol solution in a round-bottom flask equipped with a reflux condenser and a drying tube.[6] The mixture is then heated to reflux with stirring. The reaction is typically refluxed for an extended period (e.g., 24-72 hours) to reach equilibrium.[6]

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the acid catalyst is neutralized by the slow addition of a base such as sodium carbonate until the solution is neutral to slightly alkaline.[4]

-

Filtration and Concentration: The precipitated salt is removed by filtration. The filtrate, which contains a mixture of methyl α- and β-D-glucosides, unreacted glucose, and methanol, is then concentrated under reduced pressure.

Isolation and Crystallization of the Hemihydrate

The separation of the β-anomer from the more abundant α-anomer relies on their differing solubilities. The α-anomer is less soluble in methanol and can be crystallized out first.[6]

-

Crystallization of the α-Anomer: The concentrated syrup from the previous step is cooled, often to 0°C, to induce crystallization of methyl α-D-glucopyranoside.[6] The crystals are collected by filtration.

-

Isolation of the β-Anomer: The mother liquor is enriched with the more soluble methyl β-D-glucopyranoside.[6] This liquor is further concentrated.

-

Crystallization of Methyl β-D-glucopyranoside Hemihydrate: The concentrated syrup containing the β-anomer is then dissolved in a minimal amount of hot water. Upon cooling, Methyl β-D-glucopyranoside crystallizes as a hemihydrate (C₇H₁₄O₆ · ½H₂O).[8] The presence of water during crystallization is crucial for the formation of the hemihydrate. The crystals are collected by filtration, washed with cold ethanol, and dried.

Purification and Characterization

The purity of the synthesized Methyl β-D-glucopyranoside Hemihydrate should be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to quantify any remaining α-anomer or unreacted glucose. The separation of the anomers can be achieved on a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the product. The anomeric proton (H-1) of the β-anomer typically appears as a doublet at a characteristic chemical shift with a larger coupling constant compared to the α-anomer, indicative of a trans-diaxial relationship with H-2.[9]

-

Melting Point: The melting point of the purified hemihydrate should be sharp and consistent with the literature value.

-

Optical Rotation: The specific rotation of a solution of the compound is a key physical constant for chiral molecules like glycosides.

Diagram of Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Methyl β-D-glucopyranoside Hemihydrate.

Physicochemical and Structural Properties

Methyl β-D-glucopyranoside Hemihydrate is a white, crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ · ½H₂O | [8] |

| Molecular Weight | 203.19 g/mol (for hemihydrate) | |

| CAS Number | 7000-27-3 | [8] |

| Melting Point | 111-113 °C | |

| Specific Optical Rotation | [α]D²⁰ = -33 ± 2° (c=1 in H₂O) | |

| Solubility | Highly soluble in water (100 mg/mL); soluble in methanol. | [10] |

Crystal Structure of the Hemihydrate

The crystal structure of Methyl β-D-glucopyranoside Hemihydrate has been determined by X-ray crystallography. It crystallizes in the P4₁2₁2 space group. The water molecule plays a crucial role in the crystal lattice, forming hydrogen bonds that link the glucopyranoside molecules.[11] The pyranose ring adopts a chair conformation (⁴C₁).

| Crystallographic Parameter | Value | Reference(s) |

| Space Group | P4₁2₁2 | [11] |

| a | 7.433 Å | [11] |

| b | 7.433 Å | [11] |

| c | 34.154 Å | [11] |

| Glycosidic C1-O1 bond length | 1.380 Å | [11] |

| Ring C-O distances | 1.440 Å and 1.432 Å | [11] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the characterization of Methyl β-D-glucopyranoside.

| Nucleus | Chemical Shift (ppm) |

| ¹³C NMR (in D₂O) | |

| C-1 | ~104.2 |

| C-2 | ~74.9 |

| C-3 | ~77.8 |

| C-4 | ~71.4 |

| C-5 | ~77.9 |

| C-6 | ~62.5 |

| O-CH₃ | ~58.4 |

| ¹H NMR (in D₂O) | |

| H-1 | ~4.3 (d, J ≈ 8 Hz) |

| O-CH₃ | ~3.5 (s) |

| Other protons | ~3.2 - 3.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Applications in Research and Development

Methyl β-D-glucopyranoside's unique properties make it a versatile tool in various scientific disciplines.

Enzyme Kinetics and Inhibition Studies